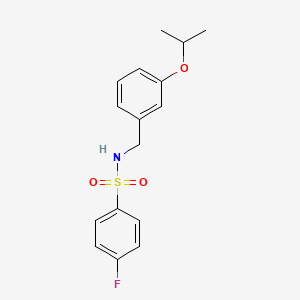![molecular formula C17H16ClNO3 B4625914 N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
説明
Synthesis Analysis
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and related compounds typically involves multi-step reactions, starting with the formation of benzodioxine derivatives. One approach includes the reaction of isatoic anhydride with primary amines in the presence of 2-bromoacethophenone derivatives, leading to N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of related compounds often features extensive intramolecular hydrogen bonds. For example, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (with X = 2 and 4) are stabilized by such bonds, with distinct conformations depending on the position of the chloro substituent (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives can vary widely, depending on the functional groups present. For instance, derivatives have been synthesized to explore their biological activity, such as competitive alpha 1A-adrenoreceptor antagonists, indicating the compound's versatile reactivity and potential for generating bioactive molecules (Quaglia et al., 1996).
Physical Properties Analysis
The physical properties of such compounds are deeply influenced by their molecular structure. X-ray diffraction analysis is commonly used to elucidate their crystalline structures, providing insight into molecular conformations and stability. The presence of chlorine and the benzodioxine ring influences the compound's density, melting point, and solubility, which are crucial for its handling and application in further chemical reactions.
Chemical Properties Analysis
N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide's chemical properties are characterized by its reactivity towards various chemical reagents. Its benzodioxine core and chlorophenyl group contribute to its potential as a precursor for more complex molecules. Studies on related compounds highlight their potential for forming hydrogen bonds and the impact of substituents on their chemical behavior (Demir et al., 2016).
科学的研究の応用
Synthesis and Properties
Research on similar compounds has focused on their synthesis and unique chemical properties. For example, studies have explored the synthesis of compounds with complex structures, such as 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, showcasing the diverse reactivity and potential for creating novel materials or pharmaceuticals with unique functionalities (Nakayama et al., 1998).
Antimicrobial Applications
Compounds similar to N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been evaluated for their antimicrobial properties. For instance, new quinazolines were synthesized and showed potential as antimicrobial agents, suggesting that structurally related compounds could also possess antimicrobial activities that could be beneficial in medical or industrial applications (Desai et al., 2007).
Anticancer Research
Another area of research involves the investigation of similar compounds for their anticancer properties. Studies have been conducted on benzamide derivatives conjugated with alkylating cytostatics, demonstrating selective toxicity against melanoma cells. This suggests the possibility of using similar compounds for targeted drug delivery in cancer therapy, highlighting their potential role in developing new anticancer treatments (Wolf et al., 2004).
Anti-Inflammatory and Immunomodulatory Effects
Research on compounds with similar structures has also explored their anti-inflammatory and immunomodulatory effects. For example, peripheral benzodiazepine receptor ligands were found to have in vivo anti-inflammatory properties, which could provide a basis for the development of new anti-inflammatory drugs (Torres et al., 1999).
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-3-1-2-12(10-14)6-7-19-17(20)13-4-5-15-16(11-13)22-9-8-21-15/h1-5,10-11H,6-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNZDFNJMPVKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylthio)-3-cyclopentyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4625838.png)
![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)
![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
![3,3-dimethyl-10-propionyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4625853.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4625855.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)
![4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4625871.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)

